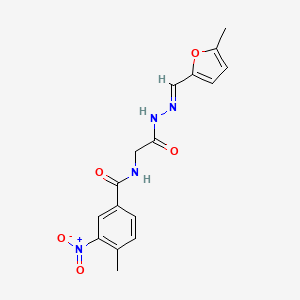

(E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide

Übersicht

Beschreibung

(E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C16H16N4O5 and its molecular weight is 344.327. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a nitro group, a hydrazine moiety, and a furan derivative, which may contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.

Structural Overview

The compound can be represented as follows:

Key Structural Features:

- Nitro Group: Known for its role in biological activity.

- Hydrazine Linkage: Often associated with various pharmacological effects.

- Furan Ring: Contributes to the compound's reactivity and biological interactions.

1. Antimicrobial Activity

Nitro-containing compounds are widely recognized for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cellular damage.

Research Findings:

- Studies indicate that compounds similar to this compound exhibit significant antibacterial activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus .

- The compound's structure suggests it may act through similar mechanisms as established nitro drugs like metronidazole, which undergoes reduction to exert its effects .

2. Anticancer Activity

There is growing interest in the anticancer potential of nitrobenzamide derivatives. Research has shown that these compounds can selectively induce apoptosis in tumor cells.

Case Studies:

- A study demonstrated that nitrobenzamide derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancers .

- The mechanism involves the reduction of the nitro group within tumor cells, leading to the formation of cytotoxic intermediates that disrupt cellular processes .

3. Anti-inflammatory Activity

Nitro compounds have also been studied for their anti-inflammatory properties. They can modulate inflammatory pathways and inhibit key enzymes involved in inflammation.

Research Insights:

- Nitro derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .

- The unique combination of functional groups in this compound may enhance its anti-inflammatory effects compared to simpler analogs .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylbenzamide | Methyl group on the benzene ring | Anti-inflammatory properties |

| 5-Methylfuran | Furan ring structure | Antioxidant activity |

| Nitrofurantoin | Nitro group attached to a furan derivative | Antibacterial agent |

Mechanistic Insights

The biological activity of this compound can be further elucidated through molecular docking studies. These studies help predict how the compound interacts with various biological targets, including enzymes and receptors.

Potential Mechanisms of Action:

- Enzyme Inhibition: Binding affinities towards enzymes such as iNOS and COX can be assessed.

- DNA Interaction: Reactive intermediates formed from nitro reduction may covalently bind to DNA, leading to cytotoxicity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research has shown that compounds containing furan and hydrazine moieties exhibit promising anticancer properties. For instance, derivatives similar to (E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study reported that hydrazone derivatives demonstrated significant inhibition of tumor growth in vitro, attributed to their ability to induce apoptosis in cancer cells .

Case Study:

A recent study synthesized a series of hydrazone derivatives based on furan and evaluated their anticancer activity. The results indicated that compounds with the furan ring exhibited enhanced cytotoxicity against breast cancer cells (MCF-7) compared to standard chemotherapeutic agents .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that similar furan-based compounds exhibit activity against a range of bacteria and fungi. The incorporation of nitro groups is known to enhance antimicrobial efficacy through mechanisms involving DNA damage and disruption of cellular processes .

Case Study:

In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion assays, highlighting its potential as an antimicrobial agent .

Agrochemistry Applications

1. Pesticidal Activity

Compounds containing furan and hydrazine structures have been explored as potential pesticides. Their ability to disrupt metabolic pathways in pests makes them suitable candidates for development as agrochemicals.

Case Study:

A study focused on the synthesis of furan-based hydrazones, including derivatives of this compound, evaluated their effectiveness against agricultural pests such as aphids and beetles. Results indicated that these compounds exhibited significant insecticidal activity, suggesting their potential use in crop protection .

Materials Science Applications

1. Polymer Chemistry

The unique structural features of this compound allow it to be used as a building block in polymer synthesis. Its reactive functional groups can facilitate cross-linking reactions, leading to the development of novel polymeric materials with enhanced properties.

Case Study:

Research demonstrated the use of furan-based compounds in the synthesis of biodegradable polymers through click chemistry methodologies. The resulting materials exhibited improved mechanical properties and degradation rates compared to conventional plastics .

Data Table: Summary of Applications

Eigenschaften

IUPAC Name |

4-methyl-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5/c1-10-3-5-12(7-14(10)20(23)24)16(22)17-9-15(21)19-18-8-13-6-4-11(2)25-13/h3-8H,9H2,1-2H3,(H,17,22)(H,19,21)/b18-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVIMEUPVNDURR-QGMBQPNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319739 | |

| Record name | 4-methyl-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816529 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

391892-87-8 | |

| Record name | 4-methyl-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.